Methyl 6-cyclopropyl-3-(4-fluorophenyl)isoxazolo[5,4-b]pyridine-4-carboxylate
CAS No.:
Cat. No.: VC13333519
Molecular Formula: C17H13FN2O3
Molecular Weight: 312.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H13FN2O3 |
|---|---|
| Molecular Weight | 312.29 g/mol |
| IUPAC Name | methyl 6-cyclopropyl-3-(4-fluorophenyl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylate |
| Standard InChI | InChI=1S/C17H13FN2O3/c1-22-17(21)12-8-13(9-2-3-9)19-16-14(12)15(20-23-16)10-4-6-11(18)7-5-10/h4-9H,2-3H2,1H3 |
| Standard InChI Key | ARLPCHLXNBOIOV-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=CC(=NC2=C1C(=NO2)C3=CC=C(C=C3)F)C4CC4 |
| Canonical SMILES | COC(=O)C1=CC(=NC2=C1C(=NO2)C3=CC=C(C=C3)F)C4CC4 |
Introduction
Methyl 6-cyclopropyl-3-(4-fluorophenyl)isoxazolo[5,4-b]pyridine-4-carboxylate is a complex organic compound belonging to the isoxazole class, specifically an isoxazolo[5,4-b]pyridine derivative. This compound is notable for its unique molecular structure, which includes a cyclopropyl group and a fluorophenyl moiety, contributing to its potential biological activity. The molecular formula of this compound is not explicitly provided in the search results, but its molecular weight is approximately 312.29 g/mol .
Synthesis
The synthesis of Methyl 6-cyclopropyl-3-(4-fluorophenyl)isoxazolo[5,4-b]pyridine-4-carboxylate typically involves multi-step organic reactions. These steps may include cyclization reactions to form the isoxazole and pyridine rings, followed by functional group modifications to introduce the cyclopropyl and fluorophenyl moieties. The specific conditions, such as temperature, solvents, and catalysts, are crucial for optimizing the yield and purity of the final product.
Biological Activities and Potential Applications
Isoxazole derivatives, including Methyl 6-cyclopropyl-3-(4-fluorophenyl)isoxazolo[5,4-b]pyridine-4-carboxylate, are known for their diverse biological activities. These compounds have been investigated for their anti-inflammatory and anti-cancer properties, among others. The specific biological activity of Methyl 6-cyclopropyl-3-(4-fluorophenyl)isoxazolo[5,4-b]pyridine-4-carboxylate would depend on its ability to interact with biological targets such as enzymes or receptors.
Research Findings and Future Directions
Research into isoxazole derivatives continues to uncover new therapeutic possibilities. Studies focusing on the interaction of these compounds with biological systems are essential for understanding their potential applications in medicine. The unique structural features of Methyl 6-cyclopropyl-3-(4-fluorophenyl)isoxazolo[5,4-b]pyridine-4-carboxylate make it an interesting candidate for further investigation in pharmaceutical research.
Comparison with Similar Compounds
Several compounds share structural features with Methyl 6-cyclopropyl-3-(4-fluorophenyl)isoxazolo[5,4-b]pyridine-4-carboxylate, but each has unique properties based on their substituents. For example:
| Compound | Structural Features | Unique Properties |
|---|---|---|
| Methyl 6-cyclopropylisoxazolo[5,4-b]pyridine-4-carboxylic acid | Lacks fluorine substituent | Potentially different biological activity |
| Methyl 6-methylisoxazolo[5,4-b]pyridine-4-carboxylate | Methyl instead of cyclopropyl | Varying lipophilicity |
| 6-Cyclopropyl-3-(2-fluorophenyl)isoxazolo[5,4-b]pyridine | Different fluorine position | Altered receptor interactions |
These comparisons highlight the importance of structural modifications in influencing biological activity and potential therapeutic applications.
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